molecular formula C16H19N5OS B2360139 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazole CAS No. 1014092-15-9

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazole

Cat. No.: B2360139
CAS No.: 1014092-15-9
M. Wt: 329.42
InChI Key: DELFHILDRRJDRR-UHFFFAOYSA-N
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Description

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole, is a pyrazole-bearing compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

It is known that the compound interacts with its targets and results in significant antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the life cycles of Leishmania aethiopica and Plasmodium berghei . The compound interferes with these pathways, leading to the death of these organisms and thus exhibiting its antileishmanial and antimalarial effects .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The compound exhibits superior antipromastigote activity, which is more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with significant suppression .

Properties

IUPAC Name

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-20-11-13(15(19-20)22-3)14-17-18-16(21(14)2)23-10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELFHILDRRJDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.